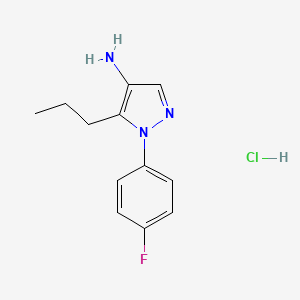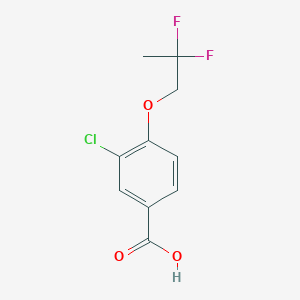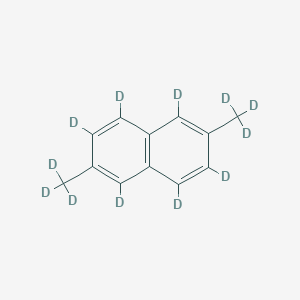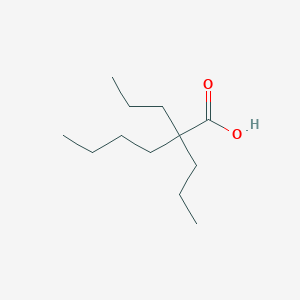
Z-Leu-leu-arg-amc
描述
Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护研究
Z-Leu-leu-arg-amc: 用于神经保护研究,以了解氨基酸如L-丝氨酸在ALS 和阿尔茨海默病等疾病中的作用机制。 它作为底物,用于测量蛋白水解酶(如组织蛋白酶B和L)的活性,这些酶是自噬-溶酶体系统的一部分 。 该系统在神经退行性疾病中的作用至关重要,因为在这些疾病中,蛋白质清除受损。
帕金森病 (PD) 发病机制
在PD的背景下,This compound 用于测量泛素蛋白酶体系统 (UPS) 的20S 催化核心的蛋白水解活性。 UPS 是一种蛋白质降解机制,其功能障碍会导致对神经元生存有害的蛋白质积累 。 了解这些机制对于开发PD的干预措施至关重要。
抗疟药物设计
该化合物是间日疟原虫的血红蛋白降解半胱氨酸蛋白酶间日疟原虫裂殖体蛋白酶 II 的优选底物。 它用于抗疟药物设计的测定,使其成为抗疟斗争中的关键组成部分 。
破骨细胞骨吸收
This compound: 也用于测定组织蛋白酶 K,这是一种参与破骨细胞骨吸收的酶。 该应用在与骨病和骨质疏松症等疾病相关的研究中具有重要意义 。
蛋白酶体活性测定
该化合物用于测定蛋白酶体的特定活性,例如肽基谷氨酰胺肽水解 (PGPH) 活性。 这些测定对于了解蛋白酶体在蛋白质稳态中的作用及其在各种疾病中的意义至关重要 。
细胞生物学和蛋白质组学
在细胞生物学和蛋白质组学中,This compound 用于研究调节蛋白质表达和降解的酶的活性。 这对理解细胞功能和开发治疗策略具有广泛的意义 。
作用机制
Target of Action
Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .
Mode of Action
this compound interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.
Biochemical Pathways
The cleavage of this compound by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .
Result of Action
The cleavage of this compound by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .
生化分析
Biochemical Properties
Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.
Metabolic Pathways
This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFZMKZCRGANH-AWCRTANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)



![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)

![1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1472513.png)



